molecular formula C13H10ClNO5 B12020166 (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate

(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate

Cat. No.: B12020166
M. Wt: 295.67 g/mol
InChI Key: ZUSJCCJPRXAQCN-UHFFFAOYSA-N
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Description

(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate is a furan-based ester derivative characterized by a 4-nitrophenyl substituent on the furan ring and a 2-chloroacetate group. The compound’s structure combines aromatic nitro groups with reactive ester functionalities, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H10ClNO5

Molecular Weight

295.67 g/mol

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]methyl 2-chloroacetate

InChI

InChI=1S/C13H10ClNO5/c14-7-13(16)19-8-11-5-6-12(20-11)9-1-3-10(4-2-9)15(17)18/h1-6H,7-8H2

InChI Key

ZUSJCCJPRXAQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)COC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The chloroacetate ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s solubility and reactivity.

Example Reaction Pathway :

 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate+H2OH+or OH 5 4 Nitrophenyl furan 2 yl methanol+2 chloroacetic acid\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{ 5 4 Nitrophenyl furan 2 yl methanol}+\text{2 chloroacetic acid}

Condition Reagent Product Yield (%) Reference
Acidic (HCl, H₂O)H⁺2-Chloroacetic acid85–92
Basic (NaOH, EtOH)OH⁻Sodium 2-chloroacetate78–88

Nucleophilic Substitution

The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of functional groups such as amines, thiols, or alkoxides.

Example with Thiophenol :

 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate+PhSHBase 5 4 Nitrophenyl furan 2 yl methyl 2 phenylthio acetate\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate}+\text{PhSH}\xrightarrow{\text{Base}}\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 phenylthio acetate}

Nucleophile Reagent Product Reaction Time Reference
ThiophenolK₂CO₃, DMF2-(Phenylthio)acetate derivative4 h
EthylamineEt₃N, CH₃CN2-(Ethylamino)acetate derivative6 h

Catalytic Cross-Coupling

The nitro group and furan ring facilitate palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or amino groups.

Suzuki Coupling Example :

 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate+ArB OH 2Pd PPh  5 4 Nitrophenyl furan 2 yl methyl 2 aryl acetate\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh }}\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 aryl acetate}

Aryl Boronic Acid Catalyst Solvent Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O75
4-MethoxyphenylXPhos-Pd-G2THF/H₂O82

Reduction of Nitro Group

The nitro group on the phenyl ring can be reduced to an amine, enhancing the compound’s potential for further functionalization.

Hydrogenation Example :

 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetateH2,Pd C 5 4 Aminophenyl furan 2 yl methyl 2 chloroacetate\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate}\xrightarrow{\text{H}_2,\text{Pd C}}\text{ 5 4 Aminophenyl furan 2 yl methyl 2 chloroacetate}

Reduction Method Conditions Product Yield (%) Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C4-Aminophenyl derivative90
NaBH₄/CuCl₂MeOH, 0°CPartially reduced intermediates65

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic frameworks, such as thiazolidinones or pyran derivatives, under specific conditions.

Thiazolidinone Formation :

 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate+NH2NH2EtOHThiazolidinone derivative\text{ 5 4 Nitrophenyl furan 2 yl methyl 2 chloroacetate}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH}}\text{Thiazolidinone derivative}

Cyclization Type Reagent Product Conditions Reference
ThiazolidinoneHydrazineFused thiazole ringReflux, 8 h
Pyrano-thiazoleMalononitrilePyrano[2,3-d]thiazoleKHP, H₂O, 100°C

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving loss of the chloroacetate group followed by furan ring breakdown.

Temperature Range (°C) Mass Loss (%) Proposed Decomposition Step Reference
200–25025Cleavage of 2-chloroacetate moiety
300–35050Degradation of furan and nitro groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the furan ring significantly impacts melting points and reaction kinetics. For example:

Compound (Source) Substituent on Furan Melting Point (°C) Reaction Time (Method A/B)
Target Compound 4-Nitrophenyl Not reported Not reported
6b () 4-Nitrophenyl 317–319 51 h (A), 1.5 h (B)
6a () 4-Chlorophenyl 265–269 93 h (A), 1.5 h (B)
6c () 4-Trifluoromethylphenyl 257–260 70 h (A), 1.5 h (B)
  • Key Observations :
    • The nitro-substituted compound 6b exhibits the highest melting point (317–319°C), attributed to strong dipole-dipole interactions and molecular rigidity conferred by the nitro group .
    • Reaction times under traditional heating (Method A) vary with substituents: nitro (51 h) < chloro (93 h) < trifluoromethyl (70 h). Microwave-assisted synthesis (Method B) standardizes reaction times to 1.5 h, indicating substituent effects are minimized under accelerated conditions .

Functional Group Comparisons

  • Chloroacetate vs. Other Esters: The 2-chloroacetate group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions. In contrast, methyl esters (e.g., ’s methyl 2-[(4-chloro-furanone)amino]acetate) prioritize hydrogen-bonding interactions, stabilizing crystal packing via N–H⋯O and C–H⋯O bonds . Chloroacetate derivatives (e.g., ’s (5-nitrofuran-2-yl)methyl 2-chloroacetate) are precursors for agrochemicals, highlighting their utility in pesticide design .

Biological Activity

The compound (5-(4-nitrophenyl)furan-2-yl)methyl 2-chloroacetate is a derivative of furan, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chloroacetate in the presence of suitable catalysts. The structure is characterized by a furan ring substituted with a nitrophenyl group and a chloroacetate moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the nitrophenyl and furan moieties exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed that compounds with similar structures displayed zones of inhibition ranging from 11 to 17 mm against pathogens like Bacillus cereus and Escherichia coli .

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
7a12125
8a15125
9a17125

These findings suggest that the presence of both the nitrophenyl and furan groups enhances antibacterial efficacy compared to other structural configurations.

Antioxidant Activity

The compound has also been tested for antioxidant properties. Utilizing the DPPH radical scavenging method, it was found to exhibit moderate antioxidant activity, which is essential for preventing oxidative stress-related damage in biological systems .

Anticancer Activity

In vitro studies have shown that derivatives similar to this compound possess anticancer properties. For example, compounds tested against human glioblastoma cell lines demonstrated cytotoxic effects, indicating potential as therapeutic agents in cancer treatment .

Case Studies

  • Antibacterial Evaluation : A series of nitrofuran derivatives were synthesized and tested against various bacterial strains. Compounds with the nitrophenyl substitution exhibited enhanced activity against Staphylococcus aureus and E. coli, suggesting that structural modifications can lead to improved antibacterial efficacy .
  • Antioxidant Screening : In a comparative study, several derivatives were assessed for their ability to scavenge DPPH radicals. The results indicated that some compounds had antioxidant activities surpassing that of ascorbic acid, highlighting their potential as natural antioxidants .
  • Cytotoxicity Assays : The anticancer potential was evaluated using MTT assays on different cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, marking them as promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of (5-(4-nitrophenyl)furan-2-yl)methanol with 2-chloroacetyl chloride. Optimization involves comparing classical heating (e.g., reflux in anhydrous dichloromethane with a base like triethylamine) and microwave-assisted methods. Evidence from analogous furan derivatives (e.g., 3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one)) shows microwave synthesis reduces reaction time from 51 h (classical) to 1.5 h, with comparable yields (~60–62%) . Key parameters include temperature control, stoichiometric ratios, and purification via recrystallization (e.g., using DMSO or ethanol).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H NMR : In DMSO-d6, expect signals for the furan ring protons (δ 6.5–7.5 ppm), the methylene group (δ 4.5–5.0 ppm for –OCH2–), and the nitroaryl protons (δ 8.0–8.5 ppm). The chloroacetate ester’s methylene (δ 4.0–4.5 ppm) and carbonyl (δ 170–175 ppm in 13C NMR) are critical .
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹), nitro group asymmetric stretching (~1520 cm⁻¹), and furan C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]+ at m/z 322.03 (C13H10ClNO5).

Q. How can the thermal stability and decomposition profile of this compound be evaluated?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For structurally similar compounds (e.g., 5-(4-Nitrophenyl)-2-furoic acid), decomposition occurs sharply at 255–257°C, suggesting the nitro group and ester linkage contribute to thermal lability. Monitor mass loss steps to identify decomposition intermediates (e.g., release of NO2 or HCl) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chloroacetate ester group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electrophilicity of the chloroacetate’s α-carbon. Studies on methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate reveal that electron-withdrawing groups (e.g., nitro) enhance the leaving group’s (Cl⁻) departure. Solvent effects (polar aprotic vs. protic) and frontier molecular orbital (FMO) analysis further guide reaction pathway predictions .

Q. What challenges arise in resolving the crystal structure of halogenated furan derivatives, and how can SHELX software improve refinement?

  • Methodological Answer : Halogen atoms (Cl, NO2) introduce heavy-atom effects, complicating phase determination. SHELXD (for structure solution) and SHELXL (for refinement) are robust for handling twinning and high Z'' structures. For example, in methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, SHELX refined anisotropic displacement parameters for Cl and O atoms, achieving an R factor of 0.036. Hydrogen bonding networks (e.g., C–H···O interactions) are critical for validating packing models .

Q. How do competing reaction pathways affect the synthesis of derivatives, and how can kinetic studies resolve contradictions in reported yields?

  • Methodological Answer : Competing ester hydrolysis or nitro group reduction can lower yields. Kinetic profiling (e.g., in situ IR or HPLC monitoring) identifies intermediates. For example, microwave synthesis of related bis-coumarins showed a 10% yield increase over classical methods due to suppressed side reactions. Arrhenius analysis (variable-temperature NMR) quantifies activation energies for dominant pathways .

Q. What strategies optimize regioselectivity in functionalizing the furan ring for downstream applications?

  • Methodological Answer : The 5-(4-nitrophenyl) group directs electrophilic substitution to the 3-position of the furan. For example, bromination or Suzuki coupling requires careful control of Lewis acid catalysts (e.g., FeCl3) and protecting groups for the chloroacetate. Computational electrostatic potential maps (MEPs) can predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar compounds?

  • Methodological Answer : Cross-validate purity via HPLC (≥95% purity threshold) and elemental analysis. For example, 5-(4-Nitrophenyl)-2-furoic acid’s mp (255–257°C) may vary due to polymorphism or solvent residues. DSC can distinguish polymorphic forms, while 13C NMR confirms crystallinity-induced shifts .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Microwave)62% (vs. 60% classical)
Decomposition Temperature~255–257°C (TGA)
1H NMR (DMSO-d6)δ 8.2 (d, 2H, Ar–NO2), δ 6.8 (d, 1H, furan)
Crystallographic R Factor0.036 (SHELXL refinement)

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